2,4-Dichloro-5-(difluoromethoxy)benzoyl chloride
Overview
Description
Synthesis Analysis
An efficient synthesis of 2,4-dichloro-3,5-difluorobenzoic acid, a compound similar to 2,4-Dichloro-5-(difluoromethoxy)benzoyl chloride, was reported. It was synthesized from the commercially available 4-chloro-3,5-difluorobenzonitrile in good yield by a reaction sequence involving nitration, selective reduction, diazotisation, and chlorination .Molecular Structure Analysis
The molecular formula of this compound is C8H5ClF2O2. The molecular weight is 261.5 g/mol.Safety and Hazards
2,4-Dichloro-5-(difluoromethoxy)benzoyl chloride is considered hazardous. It can cause skin irritation, allergic skin reactions, serious eye damage, and respiratory irritation. It is also harmful to aquatic life with long-lasting effects . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Properties
IUPAC Name |
2,4-dichloro-5-(difluoromethoxy)benzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl3F2O2/c9-4-2-5(10)6(15-8(12)13)1-3(4)7(11)14/h1-2,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVWVWRCMOFKUSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1OC(F)F)Cl)Cl)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl3F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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